ethyl 3-butanamido-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-butanamido-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family.
Mechanism of Action
Target of Action
Ethyl 3-butanamido-1-benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known for their diverse pharmacological activities, which suggest a complex interaction with various biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 1150 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The broad range of biological activities exhibited by benzofuran derivatives suggests that these compounds likely have diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 3-butanamido-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is competitive, where the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound may also modulate oxidative stress pathways, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like α-glucosidase . The compound binds to the enzyme’s active site, leading to competitive inhibition. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its biological activity over extended periods, although the specific temporal dynamics may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and anti-tumor activity . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase affects carbohydrate metabolism by reducing glucose release from complex carbohydrates . This interaction can influence overall metabolic homeostasis and energy balance in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Benzofuran derivatives are known to interact with membrane transporters, facilitating their uptake and distribution across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress pathways and influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives involves the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate . The resulting ethyl 2-benzofurancarboxylate can then be further functionalized to introduce the butanamido group through amidation reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives, including ethyl 3-butanamido-1-benzofuran-2-carboxylate, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as palladium-catalyzed C-H arylation, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butanamido-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-butanamido-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Benzofuran derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Comparison with Similar Compounds
Ethyl 3-butanamido-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 3-aminobenzofuran-2-carboxylate: This compound has an amino group instead of a butanamido group, which can lead to different biological activities.
Benzofuran-2-carboxamide derivatives: These compounds have shown potential as anticancer agents and can be synthesized using similar methods.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(butanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-7-12(17)16-13-10-8-5-6-9-11(10)20-14(13)15(18)19-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJFGAJRYUCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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